(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
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Overview
Description
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a chemical compound with a complex structure that includes a dichlorophenyl group, a methoxypiperidinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The synthetic route may include:
Preparation of 3,4-Dichlorophenyl Group: This can be achieved through chlorination reactions of phenyl compounds.
Synthesis of 4-Methoxypiperidin-1-yl Group: This involves the methoxylation of piperidine derivatives.
Formation of Azetidin-1-yl Group: This can be synthesized through cyclization reactions involving appropriate precursors.
The final step involves coupling these groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone: Similar in structure but may have different functional groups or substitutions.
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone: A similar compound with an ethanone group instead of methanone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-22-13-4-6-19(7-5-13)12-9-20(10-12)16(21)11-2-3-14(17)15(18)8-11/h2-3,8,12-13H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYTIBAGNIHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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